molecular formula C13H13N5O2 B1384501 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one CAS No. 1206997-38-7

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Cat. No.: B1384501
CAS No.: 1206997-38-7
M. Wt: 271.27 g/mol
InChI Key: PAASIRINWZTCBA-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a 5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl group at position 2 and an ethyl group at position 4. Its molecular formula is C₁₃H₁₄N₅O₂ (based on analogous structures in ), with a molecular weight of 268.27–285.3 g/mol depending on tautomerism and hydration states . The compound’s structural complexity arises from the fusion of pyrazole and pyrimidinone moieties, which are common scaffolds in medicinal chemistry due to their bioactivity .

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-8-6-12(19)16-13(15-8)18-11(14)7-9(17-18)10-4-3-5-20-10/h3-7H,2,14H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAASIRINWZTCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 271.28 g/mol
  • CAS Number : 1207025-11-3

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole intermediates, followed by cyclization to form the pyrimidine ring. The reaction conditions and reagents can significantly affect the yield and purity of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, a derivative of this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of bacterial and fungal strains. In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The presence of the furan and pyrazole rings seems to enhance its interaction with microbial targets.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases . The underlying mechanism may involve the modulation of NF-kB signaling pathways.

Case Study 1: Anticancer Efficacy

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Screening

In a screening of various pyrazole derivatives, this compound showed promising results against Staphylococcus aureus and Candida albicans. The study reported an MIC of 32 µg/mL for S. aureus, indicating that modifications on the pyrazole scaffold could lead to enhanced activity against resistant strains .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)10 µM
AntimicrobialS. aureus32 µg/mL
Anti-inflammatoryRAW 264.7 (macrophages)Inhibition of TNFα production

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research demonstrated that derivatives of this compound exhibited cytotoxic effects against breast and colon cancer cells, suggesting its role as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could suppress the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Another area of application is its antimicrobial properties. Studies have reported that 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one exhibits activity against several bacterial strains, including those resistant to conventional antibiotics. This suggests potential use in developing new antimicrobial therapies .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated various derivatives of this compound for their anticancer activity against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The results showed that certain modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Anti-inflammatory Mechanism

In a study published in Pharmacology Reports, researchers explored the anti-inflammatory mechanisms of this compound using an animal model of arthritis. The results indicated that treatment with the compound significantly reduced joint swelling and inflammation markers, supporting its potential use in clinical settings for inflammatory conditions .

Comparison with Similar Compounds

Key Observations :

  • Heteroaromatic Substituents : Replacing the furan-2-yl group with thiophen-2-yl (as in ) increases molecular weight due to sulfur’s higher atomic mass and may enhance π-π stacking interactions in biological targets.
  • Amino Group Positioning: The 5-amino group on the pyrazole ring is conserved across analogs, suggesting its critical role in hydrogen bonding or metabolic stability .

Physicochemical Properties

  • Solubility : The furan-2-yl group contributes moderate polarity, but the ethyl chain reduces aqueous solubility compared to methyl-substituted analogs (e.g., ).
  • Melting Points: Pyrimidinone derivatives generally exhibit high melting points (>250°C) due to hydrogen bonding and planar rigidity .

Q & A

Q. What methodologies assess the compound’s environmental persistence or biodegradability?

  • Methodological Answer :
  • OECD 301F : Measure biodegradation in activated sludge (28 days, DOC analysis).
  • Photolysis : Exclude UV light (control vs. sunlight simulation).
  • Ecotoxicity : Use Daphnia magna acute toxicity test (EC50). Cross-reference with QSAR models for risk prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 2
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

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